molecular formula C7H16ClNO3 B1394478 Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 851511-53-0

Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No.: B1394478
CAS No.: 851511-53-0
M. Wt: 197.66 g/mol
InChI Key: TUDHOGYHZNNYHW-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, is a compound with significant potential in biological applications. Its structure includes functional groups that facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an amino acid backbone, specifically 2-amino-3-hydroxypropanoate. This configuration enhances its solubility and stability, which are critical for biological activity. The presence of the hydrochloride salt form further increases its bioavailability.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound can bind to enzymes, potentially inhibiting or activating their functions by occupying active sites or altering conformational states.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to neurotransmission and cellular communication.
  • Influence on Metabolic Pathways : The compound is involved in metabolic processes, particularly those related to amino acid metabolism, which can affect various physiological functions.

Neuroprotective Effects

Research indicates that this compound may serve as a prodrug for D-serine, a known neuromodulator implicated in cognitive functions such as learning and memory. Studies suggest that this compound can enhance D-serine levels in the brain, thus potentially improving cognitive performance and offering therapeutic benefits for neurodegenerative conditions.

Anticonvulsant Properties

Preliminary studies have shown that derivatives of this compound exhibit anticonvulsant activity. This suggests its potential use in treating epilepsy or other seizure-related disorders by modulating excitatory neurotransmission.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, indicating a protective effect against oxidative stress .

Case Studies and Research Findings

  • Neuropharmacological Studies : A study explored the effects of this compound on cognitive functions in rodent models. Results indicated improved performance in memory tasks, correlating with increased D-serine levels in the hippocampus.
  • Antioxidant Evaluation : In another study, the compound was tested using the ABTS radical scavenging assay and FRAP assay. Results showed that it effectively reduced oxidative stress markers in neuronal cell cultures, outperforming some standard antioxidants .

Comparative Analysis

CompoundMechanismBiological Activity
This compoundEnzyme binding, receptor modulationNeuroprotective, anticonvulsant
D-serineNatural neuromodulatorCognitive enhancement
Other amino acid derivativesVariesAntioxidant properties

Properties

IUPAC Name

tert-butyl 2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHOGYHZNNYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851511-53-0
Record name tert-butyl 2-amino-3-hydroxypropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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